molecular formula C18H15Cl2N3O3S B2793479 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251574-95-4

5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2793479
CAS No.: 1251574-95-4
M. Wt: 424.3
InChI Key: RQJXBFUGADOAOK-UHFFFAOYSA-N
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Description

5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H15Cl2N3O3S and its molecular weight is 424.3. The purity is usually 95%.
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Biological Activity

The compound 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes:

  • An oxadiazole ring , which is known for its role in various biological activities.
  • A sulfonyl group that enhances the compound's reactivity and potential interactions with biological targets.
  • An azetidine moiety , contributing to its pharmacological properties.

The molecular formula is C₁₆H₁₃Cl₂N₅O₃S, with a molecular weight of 426.27 g/mol. The presence of chlorine and methyl groups on the phenyl ring increases its chemical reactivity and influences its biological activity.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT-116) and breast (MCF7) cancer cells .
    • The compound's ability to interact with enzymes involved in cancer cell metabolism suggests it may serve as a lead compound for further drug development aimed at treating malignancies.
  • Antimicrobial Properties :
    • Oxadiazoles are noted for their antibacterial and antifungal activities. The specific compound may exhibit these properties through mechanisms such as inhibiting bacterial cell wall synthesis or disrupting fungal cell membranes .
  • Anti-inflammatory Effects :
    • Some studies have reported that oxadiazole derivatives can reduce inflammation by inhibiting cyclooxygenases (COX) and other inflammatory mediators. This activity could position the compound as a candidate for treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and inflammation .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins at the molecular level. Such studies reveal binding affinities that correlate with observed biological activities, guiding future modifications for enhanced efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related oxadiazole compounds:

StudyCompoundCell Line TestedIC50 Value (μM)Activity
Compound AHCT-116 (Colon Cancer)0.67Anticancer
Compound BMCF7 (Breast Cancer)0.80Anticancer
Compound CHeLa (Cervical Cancer)0.87Anticancer

These findings underscore the potential of oxadiazole derivatives as effective anticancer agents.

Properties

IUPAC Name

5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c1-11-7-16(15(20)8-14(11)19)27(24,25)23-9-13(10-23)18-21-17(22-26-18)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJXBFUGADOAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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